(E)-2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c17-21(18,13-8-14-4-2-1-3-5-14)16-9-12-20-15-6-10-19-11-7-15/h1-5,8,13,15-16H,6-7,9-12H2/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZHWOWIOBBETK-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1SCCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ethenesulfonamide, with the molecular formula C15H21NO3S2 and a molecular weight of approximately 327.46 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including case studies and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO3S2 |
| Molecular Weight | 327.46 g/mol |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit antimicrobial properties. A study focused on the synthesis of sulfonamide derivatives, including this compound, demonstrated effective inhibition against various bacterial strains, particularly Gram-positive bacteria. The mechanism is believed to involve the disruption of folic acid synthesis, a crucial pathway for bacterial growth .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. A notable study reported a dose-dependent increase in apoptosis markers in treated cancer cells compared to controls .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .
- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The IC50 values were found to be 25 µM and 30 µM respectively, indicating significant cytotoxic effects .
The biological activity of this compound may be attributed to its structural similarity to known sulfonamide antibiotics, which inhibit bacterial dihydropteroate synthase. Furthermore, its ability to induce apoptosis in cancer cells suggests that it may interact with cellular pathways regulating cell death and survival.
Preparation Methods
Palladium-Catalyzed Heck Reaction
The (E)-styryl sulfonamide moiety is synthesized using a modified Heck coupling protocol:
Reagents :
- Ethenesulfonamide (7.0 g, 65.4 mmol)
- Bromobenzene (10.5 g, 67.0 mmol)
- Palladium acetate (Pd(OAc)₂, 0.15 mol%)
- Triphenylphosphine (PPh₃, 0.33 mol%)
- Triethylamine (Et₃N, 2.2 equiv)
- DMF (solvent)
Procedure :
- Charge Pd(OAc)₂ and PPh₃ in DMF under argon.
- Add bromobenzene, ethenesulfonamide, and Et₃N.
- Heat at 130°C for 12 hours.
- Quench with 1 M HCl, extract with ethyl acetate, and crystallize from ethanol.
Yield : 78% (white crystals, m.p. 192–193°C).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.68 (d, J = 14 Hz, 1H, vinyl-H), 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 14 Hz, 1H, vinyl-H).
Synthesis of Tetrahydro-2H-Pyran-4-thiol
Cyclization of 3-Chloropropionyl Chloride
Adapting the method from CN103508990A:
Reagents :
- 3-Chloropropionyl chloride (20 kg)
- Aluminum trichloride (AlCl₃, 20 kg)
- Ethylene gas
- Methylene chloride (solvent)
Procedure :
- Combine 3-chloropropionyl chloride and AlCl₃ in methylene chloride.
- Introduce ethylene gas at <10°C for 2 hours.
- Hydrolyze with ice-water/HCl to yield 1,5-dichloropentanone.
- Reflux with H₃PO₄/NaH₂PO₄ to form tetrahydro-4H-pyran-4-one.
- Reduce the ketone to thiol using LiAlH₄ and H₂S.
Yield : 85% (tetrahydro-2H-pyran-4-thiol, colorless liquid).
Synthesis of 2-((Tetrahydro-2H-Pyran-4-yl)thio)ethylamine
Thioether Formation
Reagents :
- Tetrahydro-2H-pyran-4-thiol (5.0 g, 42.7 mmol)
- 2-Chloroethylamine hydrochloride (6.2 g, 53.4 mmol)
- K₂CO₃ (11.8 g, 85.4 mmol)
- DMF (solvent)
Procedure :
- Suspend K₂CO₃ in DMF.
- Add thiol and 2-chloroethylamine hydrochloride.
- Stir at 60°C for 8 hours.
- Filter, concentrate, and purify via silica chromatography.
Yield : 72% (clear oil).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 3.95–3.85 (m, 2H, OCH₂), 3.45 (t, J = 6.5 Hz, 2H, SCH₂), 2.85 (t, J = 6.5 Hz, 2H, NH₂CH₂), 2.70–2.60 (m, 1H, pyran-H), 1.90–1.70 (m, 4H, pyran-CH₂).
Final Coupling: Sulfonamide Alkylation
Reagents :
- (E)-2-Phenylethenesulfonamide (3.0 g, 14.3 mmol)
- 2-((Tetrahydro-2H-pyran-4-yl)thio)ethylamine (2.8 g, 15.7 mmol)
- NaH (60% in mineral oil, 0.7 g, 17.2 mmol)
- DMF (solvent)
Procedure :
- Deprotonate the sulfonamide with NaH in DMF at 0°C.
- Add the amine derivative and stir at room temperature for 4 hours.
- Quench with ice-water, extract with EtOAc, and recrystallize.
Yield : 65% (off-white solid, m.p. 158–160°C).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.70 (d, J = 14 Hz, 1H, vinyl-H), 7.50–7.35 (m, 5H, Ar-H), 6.98 (d, J = 14 Hz, 1H, vinyl-H), 3.90–3.80 (m, 2H, OCH₂), 3.50 (t, J = 6.5 Hz, 2H, SCH₂), 3.10 (t, J = 6.5 Hz, 2H, NHCH₂), 2.75–2.65 (m, 1H, pyran-H), 1.95–1.75 (m, 4H, pyran-CH₂).
- HPLC : 98.5% purity (C18 column, MeOH/H₂O = 70:30).
Analytical Data Summary
| Parameter | Value/Observation | Method | Reference |
|---|---|---|---|
| Melting Point | 158–160°C | Capillary | |
| ¹H NMR (vinyl-H) | δ 7.70 (d, J = 14 Hz) | 400 MHz, DMSO | |
| HPLC Purity | 98.5% | C18, MeOH/H₂O | |
| Yield (Final Step) | 65% | Gravimetric |
Discussion of Synthetic Challenges
- Stereochemical Control : The Heck reaction exclusively forms the E-isomer due to steric hindrance during oxidative addition.
- Thiol Sensitivity : Tetrahydro-2H-pyran-4-thiol requires anaerobic conditions to prevent disulfide formation.
- Purification : Silica chromatography effectively separates the sulfonamide from unreacted amine.
Q & A
Basic: How can the synthesis of (E)-2-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)ethenesulfonamide be optimized for improved yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including sulfonamide coupling and thioether formation. Key optimizations include:
- Reaction Conditions : Adjusting temperature (e.g., 60–80°C for thioether bond formation) and solvent polarity (e.g., THF or DMF) to enhance intermediate stability .
- Catalysts : Using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling reactions and copper iodide for alkyne-thiol click chemistry .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Monitoring : TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and in situ IR spectroscopy to track sulfonamide formation .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for ethene protons) and assign tetrahydro-2H-pyran-4-yl thioether protons (δ 3.5–4.0 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₆NO₃S₂: 428.1312) .
- IR : Peaks at 1150–1170 cm⁻¹ (S=O stretching) and 750–770 cm⁻¹ (C-S bond) confirm functional groups .
- XRD : Resolves crystal packing and polymorphism, though no published data exists yet; methods from analogous sulfonamides suggest monoclinic systems with P2₁/c space groups .
Basic: What are the dominant reaction mechanisms for modifying the sulfonamide or thioether moieties?
Answer:
- Sulfonamide Reactivity : Nucleophilic substitution at the sulfonyl group with amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF) .
- Thioether Oxidation : Controlled oxidation with mCPBA yields sulfoxides (stereochemistry retained) or sulfones, altering solubility and target affinity .
- Ethene Functionalization : Michael addition to the α,β-unsaturated sulfonamide using Grignard reagents or thiols .
Advanced: How do structural modifications (e.g., substituents on phenyl or pyran rings) impact biological activity and solubility?
Answer:
- Phenyl Substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance target binding (e.g., kinase inhibition) but reduce solubility; hydrophilic groups (-OH, -OCH₃) improve aqueous solubility but may lower membrane permeability .
- Pyran Modifications : Replacing the tetrahydro-2H-pyran-4-yl group with smaller heterocycles (e.g., piperidine) increases metabolic stability but may reduce blood-brain barrier penetration .
- Quantitative SAR : Computational models (e.g., CoMFA) correlate logP values (2.5–4.0) with cytotoxicity (IC₅₀ = 0.5–10 μM in U87MG glioma cells) .
Advanced: How can metabolic pathways of this compound be predicted using in vitro models?
Answer:
- Liver Microsomes : Incubate with NADPH and human liver microsomes (HLMs) to identify Phase I metabolites (e.g., hydroxylation at pyran C3 or sulfonamide N-dealkylation) .
- CYP450 Inhibition : Use fluorescent probes (e.g., CYP3A4) to assess metabolic stability. Analogous compounds show t₁/₂ > 2 hours in HLMs .
- LC-MS/MS : Detect glutathione adducts (m/z +305) to predict reactive metabolite formation .
Advanced: What strategies resolve contradictions in crystallinity and polymorphism data for this compound?
Answer:
- Polymorph Screening : Use solvent/antisolvent systems (e.g., acetone/water) under varying temperatures to isolate forms. Patent data suggests at least two anhydrous forms .
- PXRD vs. SCXRD : Compare experimental powder patterns with single-crystal data to assign polymorphic purity. Thermal analysis (DSC) identifies melting points (e.g., 172–174°C for Form I vs. 165–168°C for Form II) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts <3.2 Å) driving crystal packing .
Advanced: What formulation challenges arise due to the compound’s physicochemical properties?
Answer:
- Solubility : Low aqueous solubility (logP ~3.8) necessitates lipid-based nanoemulsions or cyclodextrin inclusion complexes .
- Stability : Hydrolysis of the sulfonamide group at pH <5 requires enteric coating for oral delivery. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
- Bioavailability : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) increases Cmax by 2–3× in rodent models .
Advanced: How can synergistic effects with other anticancer agents be systematically evaluated?
Answer:
- Combination Index (CI) : Use Chou-Talalay assays in cell lines (e.g., MCF-7). Synergy (CI <1) observed with paclitaxel via tubulin stabilization .
- Transcriptomics : RNA-seq identifies upregulated pathways (e.g., apoptosis: caspase-3 activation) post-treatment .
- In Vivo Models : Xenograft studies with 25 mg/kg dosing (oral) show tumor volume reduction by 60% vs. 40% for monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
